

Protocol for the Application of Lactisole in Human Sensory Panel Studies

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Compound of Interest

Compound Name: *Lactisole*

Cat. No.: *B083333*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, is a well-documented sweet taste inhibitor. It functions by selectively targeting the T1R3 subunit of the heterodimeric G-protein coupled sweet taste receptor (T1R2/T1R3).[1][2] This specific antagonism makes **lactisole** a valuable tool in human sensory panel studies for a variety of applications, including understanding sweet taste mechanisms, developing sweetness-reduced food and beverage products, and evaluating the efficacy of novel sweeteners. These notes provide a comprehensive protocol for the effective and standardized use of **lactisole** in sensory research.

Mechanism of Action

Lactisole acts as a canonical antagonist of the sweet taste receptor.[2] It binds to a specific pocket within the transmembrane domain of the human T1R3 protein, which is a key component of the receptor that detects sweet compounds.[3] This binding event inhibits the downstream signaling cascade that would normally lead to the perception of sweetness. The interaction of **lactisole** with the T1R3 subunit is specific to primates, and it does not affect the sweet taste perception in rodents.[3]

Data Presentation: Efficacy of Lactisole

The effectiveness of **lactisole** in suppressing sweetness is dependent on its concentration and the specific sweetener being evaluated. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of **Lactisole** for Sweetness Inhibition

Sweetener	Sweetener Concentration	Lactisole Concentration	Observed Effect	Reference
Sucrose	10% solution	60 ppm	Adjusted sweetness to match a 10% glucose solution.	[4]
Sucrose	12% solution	100-150 ppm	Perceived sweetness reduced to that of a 4% sucrose solution.	[4]
Various Sweeteners	N/A	250 and 500 ppm	Significant suppression of sweetness for a variety of sugars and sweeteners.	[4]
Cyclamate	0.1 - 100 mM	0.46 mM (100 ppm)	Effective inhibition up to 5.0 mM cyclamate.	[5]
Cyclamate	0.1 - 100 mM	0.92 mM (200 ppm)	Effective inhibition up to 10.0 mM cyclamate.	[5]
Neohesperidin dihydrochalcone (NHDC)	0.001 - 1.0 mM	0.46 mM (100 ppm)	Proper inhibition detected up to 0.2 mM NHDC.	[5]
Neohesperidin dihydrochalcone (NHDC)	0.001 - 1.0 mM	0.92 mM (200 ppm)	Proper inhibition detected up to 0.5 mM NHDC.	[5]
Acesulfame K (Ace K)	0.01 - 50 mM	0.46 mM and 0.92 mM	Effective inhibition up to 1 mM Ace K.	[5]

Aspartame	0.01 - 20 mM	0.46 mM	Inhibition up to 1.0 mM aspartame.	[5]
Aspartame	0.01 - 20 mM	0.92 mM	Inhibition up to 2.0 mM aspartame.	[5]
Maltodextrins (low concentration)	N/A	1.4 mM	Significantly increased perceived sweetness.	[5]
Glucose (low concentration)	N/A	1.4 mM	Significantly reduced perceived sweetness.	[5]

Experimental Protocols

Sensory Panelist Selection and Training

A reliable sensory panel is crucial for obtaining accurate and reproducible results.

- **Screening:** Potential panelists should be screened for their sensory acuity. This includes tests for color vision, basic taste recognition (sweet, sour, salty, bitter, umami), and odor recognition.
- **Training:** Selected panelists should undergo training to familiarize them with sensory evaluation procedures, terminology, and scoring methods. Training should include exposure to different concentrations of sweet stimuli to improve their sensitivity and ability to detect subtle differences. Regular calibration sessions are essential to ensure consistency among panelists.

General Protocol for Sample Preparation and Presentation

- Materials: **Lactisole** (food grade), sweeteners, deionized water, and the product matrix (if applicable).
- Preparation of **Lactisole** Solutions: **Lactisole** is soluble in water. Prepare a stock solution of **lactisole** and dilute it to the desired final concentrations for the sensory tests.
- Sample Coding and Randomization: All samples should be coded with random three-digit numbers to prevent bias. The order of sample presentation should be randomized for each panelist.
- Tasting Environment: Sensory evaluations should be conducted in a controlled environment that is quiet, odor-neutral, and has standardized lighting and temperature.

Specific Experimental Methodologies

This method is used to determine if a sensory difference exists between two samples.

- Objective: To determine if the addition of **lactisole** to a sweetened solution results in a perceivable difference in taste.
- Procedure:
 - Present each panelist with three coded samples, two of which are identical (e.g., sweetened solution without **lactisole**) and one is different (e.g., sweetened solution with **lactisole**).
 - Ask the panelists to identify the "odd" or different sample.
 - The order of presentation of the three samples should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
 - Provide water for rinsing between samples.
- Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) to determine statistical significance.

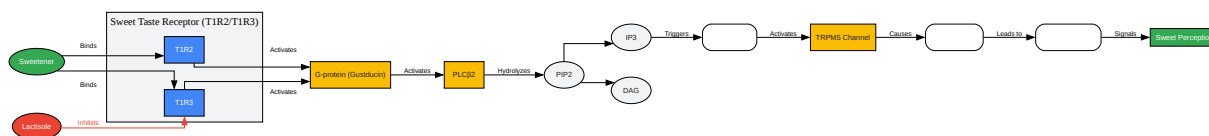
This method is used to identify and quantify the sensory attributes of a product.

- Objective: To characterize and quantify the changes in the sensory profile of a sweetened product upon the addition of **lactisole**.
- Procedure:
 - A trained panel develops a consensus vocabulary to describe the sensory attributes of the samples (e.g., sweetness intensity, bitterness, aftertaste).
 - Panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 100 mm line scale anchored with "low" and "high").
 - Samples are presented one at a time in a randomized order.
- Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

This method measures the intensity of a specific sensory attribute over time.

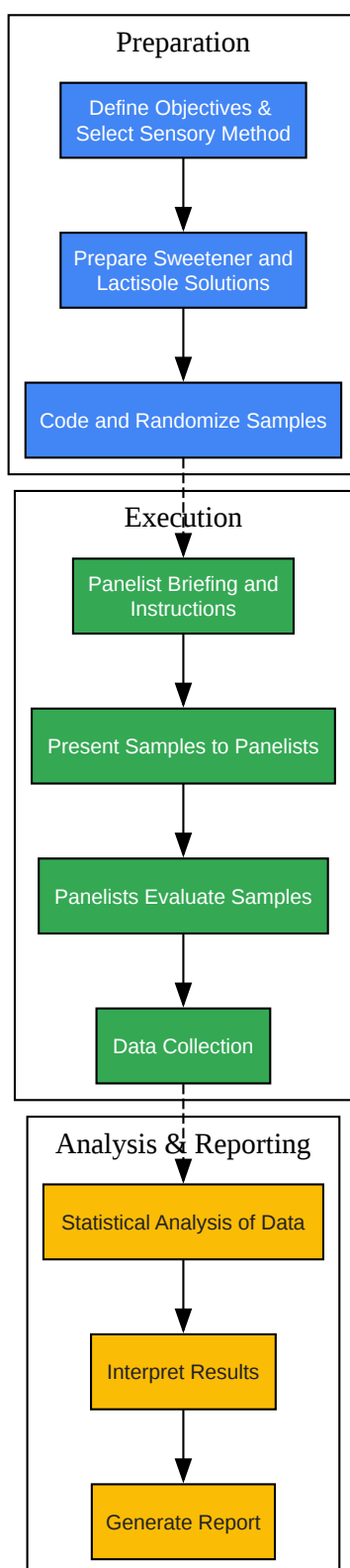
- Objective: To evaluate the temporal profile of sweetness suppression by **lactisole**.
- Procedure:
 - Panelists are trained to rate the intensity of sweetness continuously over a set period (e.g., 70 seconds) after taking the sample into their mouth.
 - Data can be collected using a computer-based system where panelists move a cursor along a scale.
 - Key parameters are extracted from the TI curve, including maximum intensity (I_{max}), time to maximum intensity (T_{max}), and duration of the sensation.
- Data Analysis: The TI parameters are analyzed to compare the temporal profiles of different samples.

Mandatory Visualizations



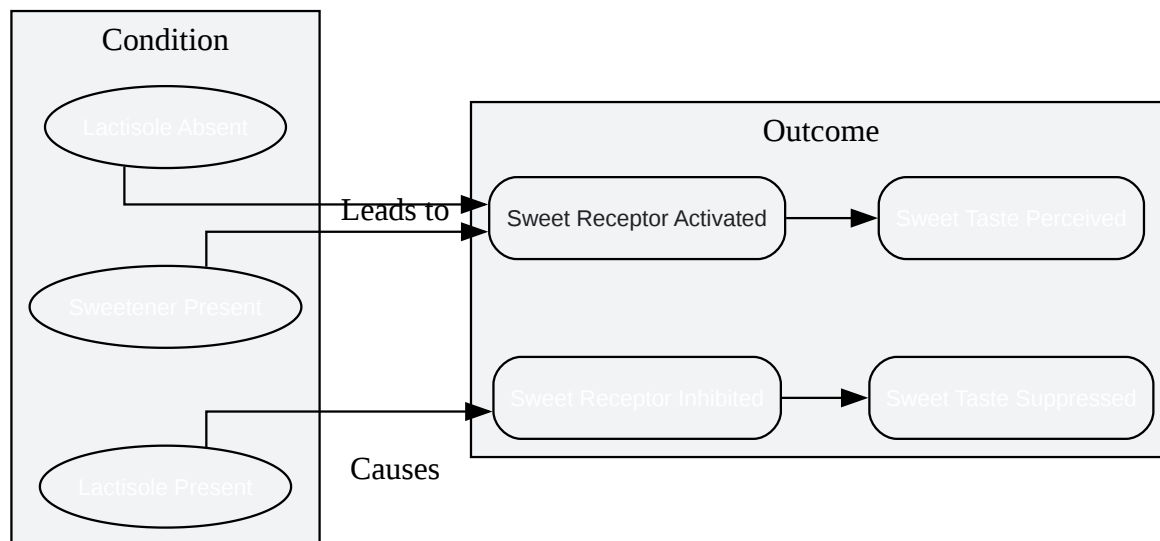
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Caption: Sweet taste signaling pathway and the inhibitory action of **lactisole**.



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Caption: Experimental workflow for a human sensory panel study with **lactisole**.



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